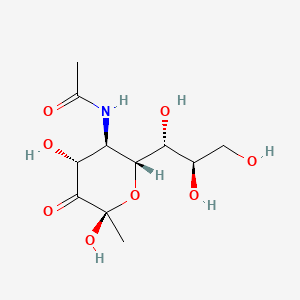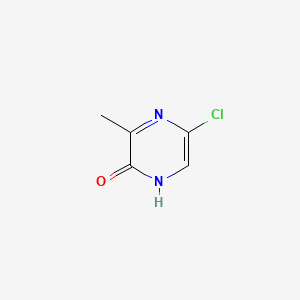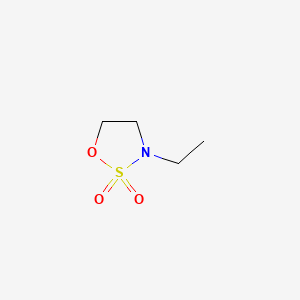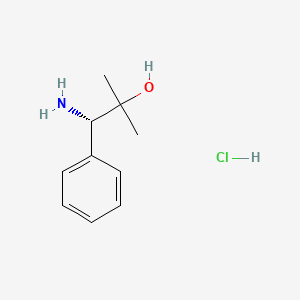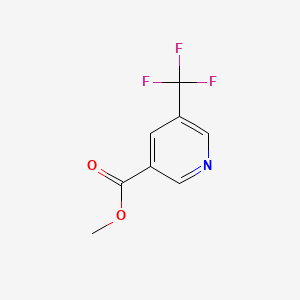
Methyl 5-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(trifluoromethyl)nicotinate is an organic compound with the chemical formula C8H5F3O3. It is a colorless liquid known for its unique properties and applications in various scientific fields . This compound is part of the nicotinate family, which is derived from nicotinic acid, a form of vitamin B3.
Mechanism of Action
- Methyl 5-(trifluoromethyl)nicotinate is a methyl ester of niacin (nicotinic acid). Its primary target is not fully elucidated, but it is used as a rubefacient in over-the-counter topical preparations for muscle and joint pain .
- Although the exact mechanism remains unclear, it is thought that methyl nicotinate induces the release of prostaglandin D2 (PGD2) locally. PGD2 has a short half-life, confining its effects to the application site .
- Methyl nicotinate acts as a peripheral vasodilator . It dilates peripheral blood capillaries located in the dermal papillae of the upper dermis, adjacent to the epidermis–dermis junction .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 5-(trifluoromethyl)nicotinate are not well-studied. It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions. It is a precursor to NAD+ and NADP+, which are essential coenzymes in cellular metabolism
Cellular Effects
It is known that nicotinic acid and its derivatives can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that nicotinic acid and its derivatives can have varying effects at different dosages, including potential toxic or adverse effects at high doses
Metabolic Pathways
It is known that nicotinic acid and its derivatives are involved in various metabolic pathways, including those involving enzymes or cofactors
Transport and Distribution
It is known that nicotinic acid and its derivatives can interact with various transporters or binding proteins
Subcellular Localization
It is known that nicotinic acid and its derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(trifluoromethyl)nicotinate can be synthesized by reacting methyl nicotinate with trifluoromethanesulfonate. This reaction is typically carried out under the protection of an inert gas to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinates.
Scientific Research Applications
Methyl 5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient.
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate: Similar in structure but with a fluorine atom, used in various research applications
Uniqueness: Methyl 5-(trifluoromethyl)nicotinate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBBYUBDLIXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
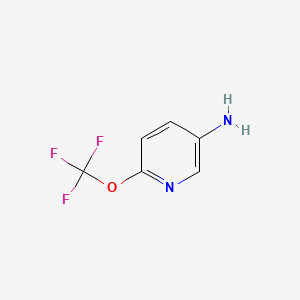

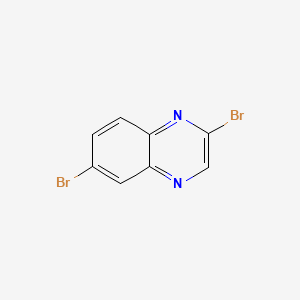
![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)
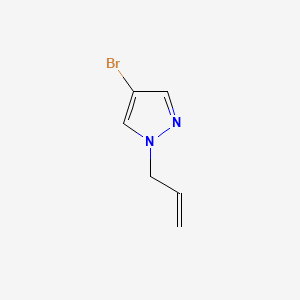
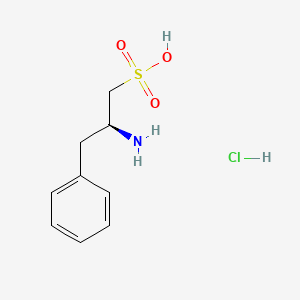
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
